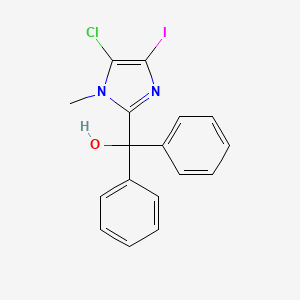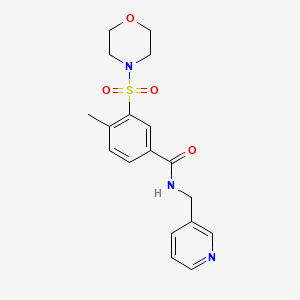
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIM is a member of the imidazole family and has a unique structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood, but it is believed that its unique structure allows it to interact with biological molecules such as enzymes and receptors. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and antifungal properties. It has also been shown to bind to certain receptors, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be due to its ability to disrupt the activity of enzymes involved in cell wall synthesis. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to bind to certain receptors involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject for research. However, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One potential area of research is the development of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol-based antimicrobial and antifungal agents. Another potential area of research is the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's mechanism of action and potential therapeutic applications, particularly in cancer treatment.
Synthesis Methods
The synthesis of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol involves the reaction of 4-iodo-5-chloro-1-methylimidazole with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. The purity of the compound can be improved by recrystallization in a suitable solvent.
Scientific Research Applications
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been used in various scientific research studies due to its unique structure and potential applications. It has been investigated for its antimicrobial, antifungal, and antiviral properties. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its potential use as a catalyst in organic synthesis.
properties
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O/c1-21-14(18)15(19)20-16(21)17(22,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCRGKLIMQPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)